molecular formula C12H16O3 B178358 Ethyl 4-(3-hydroxyphenyl)butanoate CAS No. 160721-25-5

Ethyl 4-(3-hydroxyphenyl)butanoate

Cat. No.: B178358
CAS No.: 160721-25-5
M. Wt: 208.25 g/mol
InChI Key: LAUUBUHMYMXNAO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxyphenyl)butanoate, also known as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 4-(3-hydroxyphenyl)butanoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-hydroxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoic acid with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Another synthetic route involves the reduction of ethyl 4-(3-nitrophenyl)butanoate using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This method converts the nitro group to a hydroxyl group, yielding this compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Commonly used catalysts in industrial production include sulfuric acid and p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-hydroxyphenyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxyphenyl)butanoate can be compared with similar compounds such as:

    Ethyl 4-(4-hydroxyphenyl)butanoate: Similar structure but with the hydroxyl group in the para position.

    Ethyl 4-(3-methoxyphenyl)butanoate: Contains a methoxy group instead of a hydroxyl group.

    Ethyl 4-(3-chlorophenyl)butanoate: Contains a chlorine atom instead of a hydroxyl group.

These compounds differ in their chemical reactivity and biological activities due to the presence of different functional groups

Properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUUBUHMYMXNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569933
Record name Ethyl 4-(3-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160721-25-5
Record name Ethyl 4-(3-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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